5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride

medicinal chemistry building blocks amide coupling

5-(3-Aminocyclobutyl)imidazolidine-2,4-dione hydrochloride is a heterocyclic building block belonging to the imidazolidine-2,4-dione (hydantoin) class, functionalized with a trans-(1r,3r)-3-aminocyclobutyl substituent at the 5-position. The compound is supplied as the hydrochloride salt (molecular formula C₇H₁₂ClN₃O₂, MW 205.64 g/mol), which enhances aqueous solubility and long-term storage stability.

Molecular Formula C7H12ClN3O2
Molecular Weight 205.64
CAS No. 2402824-94-4
Cat. No. B2543212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride
CAS2402824-94-4
Molecular FormulaC7H12ClN3O2
Molecular Weight205.64
Structural Identifiers
SMILESC1C(CC1N)C2C(=O)NC(=O)N2.Cl
InChIInChI=1S/C7H11N3O2.ClH/c8-4-1-3(2-4)5-6(11)10-7(12)9-5;/h3-5H,1-2,8H2,(H2,9,10,11,12);1H
InChIKeyCKOFIFQWISHWOO-BETVKDHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Aminocyclobutyl)imidazolidine-2,4-dione Hydrochloride (CAS 2402824-94-4) – Structural Overview & Procurement Relevance


5-(3-Aminocyclobutyl)imidazolidine-2,4-dione hydrochloride is a heterocyclic building block belonging to the imidazolidine-2,4-dione (hydantoin) class, functionalized with a trans-(1r,3r)-3-aminocyclobutyl substituent at the 5-position [1]. The compound is supplied as the hydrochloride salt (molecular formula C₇H₁₂ClN₃O₂, MW 205.64 g/mol), which enhances aqueous solubility and long-term storage stability [2]. It presents a unique combination of the pharmacophoric hydantoin core—a privileged scaffold in anticonvulsant, antiarrhythmic, and anticancer drug discovery—and a geometrically constrained primary amine, making it a versatile intermediate for amide coupling, reductive amination, and elaboration into larger compound libraries [3].

Why 5-(3-Aminocyclobutyl)imidazolidine-2,4-dione Hydrochloride Cannot Be Replaced by Other Hydantoin Building Blocks


Hydantoin building blocks exhibit wide variation in physicochemical and conformational profiles depending on the substituent at the 5-position. Replacing the trans-3-aminocyclobutyl group with an azetidine, pyrrolidine-methyl, or non-aminated cyclobutyl analog alters critical parameters—hydrogen-bond donor/acceptor count, topological polar surface area (TPSA), lipophilicity (LogP), rotatable bond count, and the spatial exit vector of the amine—each of which has a direct impact on compound solubility, passive permeability, and the three-dimensional display of downstream pharmacophores [1][2]. Procurement based solely on the hydantoin core, without verifying the specific side chain, therefore carries a high risk of divergent downstream performance in parallel synthesis, lead optimization, and SAR campaigns.

Quantitative Differentiation Evidence: 5-(3-Aminocyclobutyl)imidazolidine-2,4-dione Hydrochloride vs. Closest Analogs


Free Primary Amine Handle vs. Non-Aminated Cyclobutyl Hydantoin: A Functional Group Necessity for Downstream Conjugation

The target compound presents a free primary amine (3 HBD; TPSA 84 Ų) that is absent in the direct non-aminated comparator 5-cyclobutylimidazolidine-2,4-dione (2 HBD; estimated TPSA ~58 Ų) [1]. This amine provides the essential nucleophilic handle for amide bond formation, sulfonamide coupling, and reductive amination—synthetic steps that are impossible with the non-aminated analog without additional protection/deprotection sequences.

medicinal chemistry building blocks amide coupling

Conformational Restriction: Single Rotatable Bond vs. Flexible Aminoalkyl Analogs

The target compound has only one rotatable bond linking the hydantoin core to the cyclobutyl ring, compared to two rotatable bonds in the more flexible 5-methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidinedione hydrochloride [1][2]. The cyclobutane ring locks the amine group into a well-defined spatial orientation, reducing the entropic penalty upon target binding and offering more predictable SAR when the fragment is elaborated.

conformational analysis SAR lead optimization

Cyclobutyl vs. Azetidine: Ring Size and Spatial Exit Vector Differentiation

The target compound features a carbocyclic cyclobutyl ring (4-membered all-carbon ring), whereas the azetidine analog introduces a heteroatom (N) into the 4-membered ring, altering ring strain, basicity, and the trajectory of the amine substituent [1][2]. The cyclobutyl ring positions the amine nitrogen approximately 1.5 Å farther from the hydantoin core compared to azetidine, providing a distinct exit vector for fragment growth.

scaffold hopping spatial orientation exit vector

Balanced Solubility–Permeability Profile: TPSA and Hydrogen-Bond Donor/Acceptor Count

The target compound displays a TPSA of 84 Ų, which is 14 Ų higher than both the azetidine and pyrrolidine-methyl comparators (both 70 Ų) [1][2]. In oral drug space, TPSA values between 60 and 140 Ų are associated with favorable intestinal absorption; the target's 84 Ų sits in the optimal mid-range, whereas the comparators' TPSA of 70 Ų may limit aqueous solubility of elaborated analogs.

drug-likeness ADME physicochemical properties

Defined (1r,3r) Stereochemistry Ensures Reproducible SAR vs. Racemic or Undefined Analogs

The IUPAC name 5-[(1r,3r)-3-aminocyclobutyl]imidazolidine-2,4-dione hydrochloride specifies a single trans diastereomer [1]. Many competing amino-hydantoin building blocks (e.g., the pyrrolidine-methyl analog) are supplied as racemic mixtures or with undefined stereochemistry at the side-chain chiral center(s), introducing irreproducible SAR results when the final compounds are not separated.

stereochemistry SAR reproducibility chiral building blocks

Optimal Application Scenarios for 5-(3-Aminocyclobutyl)imidazolidine-2,4-dione Hydrochloride Based on Differential Evidence


Fragment-Based Drug Discovery Requiring a Constrained Primary Amine Pharmacophore

The combination of a single rotatable bond, a rigid cyclobutane scaffold, and a free primary amine makes this compound an ideal fragment for target-based screening where defined geometry and minimal entropy loss are paramount. The (1r,3r) stereochemistry ensures that any binding interactions detected are attributable to a single molecular entity [1].

Parallel Library Synthesis via Amide or Sulfonamide Coupling

The free amine handle allows direct coupling to carboxylic acid or sulfonyl chloride monomer sets without the need for protective group chemistry, accelerating library production. The higher TPSA (84 vs. 70 Ų) also maintains solubility of the resulting products in aqueous assay media [1][2].

Property-Driven Lead Optimization for CNS or Oral Drug Candidates

With a LogP of −2.76 and TPSA of 84 Ų, the compound resides in the favorable CNS-drug-like space (LogP < 5, TPSA < 90 Ų). The higher LogP relative to the azetidine analog (−2.76 vs. −3.43) suggests better passive permeability, which is advantageous when designing orally bioavailable or brain-penetrant leads [1].

Enantioselective Synthesis and Chiral Probe Development

The defined (1r,3r) trans configuration makes this building block suitable for the construction of chiral probes, stereo-defined inhibitors, and covalent ligands where the spatial presentation of the reactive warhead is critical for potency and selectivity [1].

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